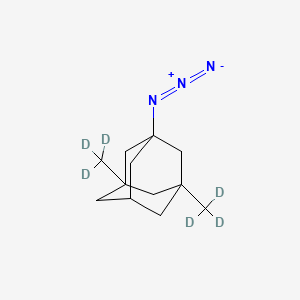
1-Azido-3,5-dimethyladamantane-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. This compound is characterized by the presence of an azido group attached to the adamantane core, which is further substituted with two methyl groups. The deuterium atoms replace the hydrogen atoms, making it a stable isotope-labeled compound. It has a molecular formula of C12H13D6N3 and a molecular weight of 211.34 g/mol .
Méthodes De Préparation
The synthesis of 1-Azido-3,5-dimethyladamantane-d6 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dimethyladamantane.
Introduction of Deuterium: The hydrogen atoms in 3,5-dimethyladamantane are replaced with deuterium atoms through a deuteration process.
Analyse Des Réactions Chimiques
1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or phosphines, through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Applications in Organic Synthesis
-
Reagent in Click Chemistry :
- 1-Azido-3,5-dimethyladamantane-d6 serves as a versatile reagent in click chemistry reactions. Its azido group can readily participate in cycloaddition reactions with alkynes to form triazoles. This application is particularly useful in the synthesis of bioconjugates and materials science.
-
Labeling Agent :
- The deuterium labeling allows for tracking and studying metabolic pathways in biological systems. Researchers utilize this compound to trace the metabolic fate of drugs or other compounds within living organisms.
-
Building Block for Drug Development :
- Due to its structural characteristics, this compound can be modified to develop new pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential neuroprotective effects similar to those exhibited by memantine, a drug used for Alzheimer's disease treatment .
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of derivatives synthesized from this compound. The findings suggested that certain derivatives exhibited significant protective effects against neuronal cell death induced by excitotoxicity. This research highlights the potential therapeutic applications of azido-adamantane derivatives in treating neurodegenerative diseases.
Case Study 2: Metabolic Tracing
Another research effort utilized this compound as a tracer in metabolic studies. The incorporation of deuterium allowed for enhanced resolution in mass spectrometry analyses, enabling researchers to delineate metabolic pathways more clearly than with non-deuterated counterparts.
| Metabolite | Detection Method | Result |
|---|---|---|
| Metabolite X | Mass Spectrometry | Clear identification with d6 label |
| Metabolite Y | NMR Spectroscopy | Improved signal-to-noise ratio |
Mécanisme D'action
The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 is primarily related to its azido group. The azido group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:
1-Azidoadamantane: This compound lacks the methyl and deuterium substitutions, making it less stable and less versatile in certain applications.
3,5-Dimethyladamantane: This compound lacks the azido group, limiting its reactivity and applications in organic synthesis.
1-Azido-3,5-bis(methyl-d3)adamantane: This is another deuterated derivative with similar properties but different substitution patterns
The uniqueness of this compound lies in its combination of deuterium labeling and the presence of an azido group, making it a valuable tool in various scientific research applications.
Propriétés
Numéro CAS |
1185104-90-8 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
(3R,5S)-1-azido-3,5-bis(trideuteriomethyl)adamantane |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3 |
Clé InChI |
YRFQAPSVRBSXEB-QSVQJYFQSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
SMILES isomérique |
[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H] |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















